4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid (BP-1-102) is a synthetic small molecule belonging to the salicylic acid-based class of compounds. [, , ] It has been primarily investigated in preclinical studies for its potential anti-cancer properties. [, , , , , , , , , , , , , , , , , ] BP-1-102 functions by directly interacting with proteins and modulating specific intracellular signaling pathways. [, , , , , , , , , , , , , , , , , ]
BP-1-102 is classified as a small-molecule inhibitor derived from a series of salicylic acid analogs designed to bind to the SH2 domain of STAT3. Its development was aimed at creating a compound with improved bioavailability and specificity for STAT3 inhibition compared to previous analogs. The compound has been evaluated in various preclinical studies, demonstrating efficacy in inhibiting tumor growth and modulating inflammatory responses .
The synthesis of BP-1-102 involves several key steps:
BP-1-102 features a complex molecular structure characterized by multiple functional groups that enhance its interaction with the STAT3 protein. The compound's structure includes:
These components contribute to its hydrophobic character, which is essential for binding affinity but also poses challenges regarding solubility in aqueous environments .
The molecular formula for BP-1-102 is CHFNO, reflecting its diverse functional groups that play critical roles in its biological activity.
BP-1-102 primarily functions by inhibiting the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation. This inhibition disrupts downstream signaling pathways, including those mediated by Janus kinase 2 (JAK2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB).
In vitro studies have demonstrated that treatment with BP-1-102 leads to:
These effects suggest that BP-1-102 not only inhibits tumor cell proliferation but also modulates inflammatory responses.
The mechanism by which BP-1-102 exerts its effects involves several key processes:
Preclinical studies have validated these mechanisms, demonstrating significant reductions in tumor growth and inflammation markers in animal models.
BP-1-102 exhibits several notable physical and chemical properties:
Data from various studies indicate that BP-1-102 has a melting point around 130°C and shows good stability when stored under recommended conditions .
BP-1-102 has potential applications across various fields:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3